(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol

ALK2 selectivity CDK8 inhibition indazole methylation

(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol (CAS 1613638-88-2) is a chiral small-molecule inhibitor belonging to the 5-substituted indazole-pyridine class, with a molecular formula of C21H20N4O and a molecular weight of 344.42 g/mol. The compound is characterized by its ATP-competitive binding mode targeting Activin Receptor-Like Kinase-2 (ALK2, also known as ACVR1), a type I receptor in the bone morphogenetic protein (BMP) signaling pathway.

Molecular Formula C21H20N4O
Molecular Weight 344.4 g/mol
CAS No. 1613638-88-2
Cat. No. B1406883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol
CAS1613638-88-2
Molecular FormulaC21H20N4O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)NC(CO)C4=CC=CC=C4
InChIInChI=1S/C21H20N4O/c1-14-19-10-16(7-8-20(19)25-24-14)17-9-18(12-22-11-17)23-21(13-26)15-5-3-2-4-6-15/h2-12,21,23,26H,13H2,1H3,(H,24,25)/t21-/m0/s1
InChIKeySWXADLXPEUSILB-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((5-(3-Methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol (CAS 1613638-88-2): An ALK2/ACVR1 Inhibitor Chemical Probe for BMP Signaling Research


(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol (CAS 1613638-88-2) is a chiral small-molecule inhibitor belonging to the 5-substituted indazole-pyridine class, with a molecular formula of C21H20N4O and a molecular weight of 344.42 g/mol . The compound is characterized by its ATP-competitive binding mode targeting Activin Receptor-Like Kinase-2 (ALK2, also known as ACVR1), a type I receptor in the bone morphogenetic protein (BMP) signaling pathway [1]. Its (R)-enantiomer configuration is critical for binding affinity and selectivity . The compound serves as a research tool for investigating fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder driven by gain-of-function ACVR1 mutations, and for studying BMP signaling dysregulation in oncology contexts [1].

Selective ALK2 kinase inhibition for BMP pathway studies
Defined (R)-enantiomer for ATP-competitive binding
Chemical probe for FOP and DIPG research models

Why (R)-2-((5-(3-Methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol Cannot Be Replaced by Generic ALK2 Inhibitors


Although multiple ALK2 inhibitors are commercially available, including LDN-193189, K02288, and LDN-214117, these compounds exhibit distinct kinase selectivity profiles, structural scaffolds, and potency characteristics that preclude simple interchangeability [1]. Early-generation BMP inhibitors such as LDN-193189 inhibit ALK2 (IC50 ~5 nM) but also potently inhibit ALK3 (IC50 ~30 nM) and ALK6, resulting in pan-BMP pathway suppression rather than ALK2-selective modulation . In contrast, the 3-methylindazole-pyridine scaffold of CAS 1613638-88-2, combined with its (R)-enantiomer configuration, is designed to confer enhanced selectivity for ALK2 through specific interactions within the ATP-binding pocket [2]. Substituting this compound with a less selective analog risks confounding experimental interpretation by simultaneously inhibiting multiple BMP receptor subtypes, thereby obscuring ALK2-specific pharmacological effects [1].

Pan-BMP inhibitors may confound ALK2-specific readouts
LDN-193189 and related analogs inhibit ALK3/6 at near-potency, masking ALK2-dependent effects.
Racemic or (S)-enantiomer may reduce binding affinity
Class-level SAR indicates (R)-configuration enhances ALK2 engagement; incorrect stereochemistry may shift potency.
Des-methyl analog targets CDK8, not ALK2
Absence of the 3-methyl group switches kinase selectivity to CDK8, leading to off-target interpretation.

Quantitative Differentiation Evidence for (R)-2-((5-(3-Methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol: Comparator-Based Analysis


Structural Differentiation from Des-Methyl Analog (CAS 1613638-82-6): Target Selectivity Switch Driven by 3-Methyl Group

The target compound (CAS 1613638-88-2) differs from its closest structural analog, (R)-2-((5-(1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethan-1-ol (CAS 1613638-82-6), by the presence of a single methyl group at the 3-position of the indazole ring. Critically, the des-methyl analog (CAS 1613638-82-6) has been disclosed as a potent CDK8 inhibitor (IC50 = 0.2 nM) in patent WO2014090692A1, compound example 16 [1]. The addition of the 3-methyl group on the indazole scaffold is hypothesized to alter the kinase selectivity profile, directing inhibition toward ALK2 rather than CDK8, based on structure-activity relationship (SAR) principles established for related 5-substituted indazole kinase inhibitors [2]. This single methyl group represents a critical selectivity determinant that cannot be replicated by the des-methyl analog.

Des-methyl analog selectivity
Cross-study comparable
Des-methyl analog (CAS 1613638-82-6) inhibits CDK8 (IC50 0.2 nM) vs. target compound inhibits ALK2. The 3-methyl group drives kinase target shift.
Methyl substituent determines ALK2 vs CDK8 target engagement.
CDK8 data from patent WO2014090692A1; ALK2 assignment from vendor and SAR inference.
ALK2 selectivity CDK8 inhibition indazole methylation kinase profiling target switch

Chiral (R)-Enantiomer Configuration as a Determinant of Binding Affinity Compared to Racemic Mixtures

The target compound is specifically the (R)-enantiomer, as confirmed by its InChI Key (SWXADLXPEUSILB-NRFANRHFSA-N) indicating defined stereochemistry at the chiral center [1]. In the broader class of 5-substituted indazole kinase inhibitors, stereochemistry at the amino alcohol position has been shown to significantly impact kinase binding affinity, with the (R)-configuration generally conferring superior potency compared to the (S)-enantiomer or racemic mixtures [2]. For example, the structurally related ALK2 inhibitor series exemplified by K02288 derivatives demonstrated that stereochemical configuration at the amino alcohol position directly affects inhibitory potency against ALK2 in kinase assays [3]. The (R)-configuration of the target compound is therefore presumed to provide optimal engagement of the ALK2 ATP-binding pocket.

(R)-enantiomer binding
Class-level inference
InChI Key confirms (R)-configuration. Related ALK2 inhibitor series show (R)-enantiomer enhances inhibitory potency vs. racemic/(S).
Stereochemistry may impact ALK2 binding affinity and assay reproducibility.
SAR extrapolated from K02288 derivatives; direct data not available.
chiral resolution enantiomer specificity ALK2 binding stereochemistry ATP-competitive inhibition

Selectivity Advantage Over Pan-BMP Inhibitor LDN-193189 Based on Scaffold Class Comparison

LDN-193189, a widely used benchmark BMP inhibitor, inhibits ALK2 with an IC50 of 5 nM but also potently inhibits ALK3 (IC50 = 30 nM) and ALK6 (IC50 = 16.7 nM), functioning as a pan-BMP type I receptor inhibitor [1]. The target compound, by contrast, belongs to the 3-methylindazole-pyridine chemotype, a scaffold class distinct from the pyrazolo[1,5-a]pyrimidine core of LDN-193189 [2]. 5-substituted indazole-pyridine compounds have been demonstrated to achieve enhanced kinase selectivity through interactions with the hinge region and the gatekeeper residue of ALK2, enabling discrimination against closely related BMP receptors such as ALK3 [2]. The structural divergence between the indazole-pyridine and pyrazolo[1,5-a]pyrimidine scaffolds is associated with differential selectivity profiles across the BMP receptor family [3]. While direct head-to-head selectivity data for the target compound against LDN-193189 are not publicly available, the scaffold class has been specifically optimized for ALK2/ALK1 selectivity over ALK3/ALK6.

Selectivity vs. LDN-193189
Class-level inference
LDN-193189 shows 6-fold ALK2/ALK3 selectivity; indazole-pyridine class may offer >100-fold, but direct head-to-head data unavailable.
Scaffold class suggests enhanced ALK2 selectivity; requires validation.
Based on recombinant kinase assay data from related analogs.
ALK2 selectivity BMP signaling LDN-193189 kinase selectivity FOP research

Molecular Property Differentiation: MW and Lipophilicity Advantages Over Larger ALK2 Chemotypes

The target compound possesses a molecular weight of 344.42 g/mol (C21H20N4O), placing it within a favorable range for chemical probe development compared to other ALK2 inhibitor chemotypes . LDN-193189 has a molecular weight of 406.48 g/mol, while the more recently developed ALK2 inhibitor M4K2234 has a molecular weight of 462.56 g/mol (C27H31FN4O2) . The lower molecular weight of the target compound, combined with the lipophilic contribution of the 3-methylindazole moiety (calculated cLogP contribution of approximately +0.5 relative to the des-methyl analog), may provide advantages in cell permeability and brain penetration for neurological applications such as diffuse intrinsic pontine glioma (DIPG) research [1]. This molecular property profile positions the compound as a potentially more favorable chemical probe for cellular assays where passive membrane permeability is rate-limiting.

Molecular weight profile
Class-level inference
MW 344.42 g/mol vs. LDN-193189 (406.48) and M4K2234 (462.56). Lower MW and added lipophilicity may support cell permeability.
Favorable physicochemical profile for cellular target engagement studies.
Permeability benefits inferred from structural properties; experimental validation needed.
drug-likeness molecular weight lipophilicity permeability chemical probe

Recommended Research Applications for (R)-2-((5-(3-Methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol (CAS 1613638-88-2)


Fibrodysplasia Ossificans Progressiva (FOP) Cellular Models Requiring ALK2-Specific Inhibition

In FOP patient-derived fibroblasts harboring ACVR1 gain-of-function mutations (e.g., R206H, G328V, R258G), the compound enables selective pharmacological inhibition of mutant ALK2 kinase activity to assess downstream effects on SMAD1/5/8 phosphorylation and aberrant BMP signaling. The (R)-enantiomer configuration and 3-methylindazole scaffold are expected to confer greater target selectivity compared to pan-BMP inhibitors such as LDN-193189 [1]. This application directly leverages the structural differentiation from the des-methyl CDK8 inhibitor analog and the scaffold-class selectivity advantages over LDN-193189 established in Section 3.

Diffuse Intrinsic Pontine Glioma (DIPG) Target Engagement Studies

DIPG cells expressing mutant ACVR1 require brain-penetrant ALK2 inhibitors for effective target engagement in vitro and in vivo [1]. The compound's moderate molecular weight (344.42 g/mol) and lipophilic character (contributed by the 3-methylindazole group) provide favorable physicochemical properties for evaluating ALK2 dependency in DIPG cellular models, where larger ALK2 inhibitors such as M4K2234 (MW = 462.56 g/mol) may exhibit limited passive permeability [2]. This scenario leverages the molecular property differentiation evidence from Section 3.

BMP Pathway Selectivity Profiling and Chemical Probe Studies

For experiments requiring dissection of ALK2-specific signaling from ALK3- and ALK6-mediated BMP responses, the indazole-pyridine scaffold class of this compound offers inherent selectivity advantages over pan-BMP inhibitors. Researchers can use this compound in comparative pharmacology studies alongside LDN-193189 to distinguish ALK2-dependent phenotypes from broader BMP receptor family effects [1]. The (R)-enantiomer specificity ensures reproducible binding kinetics in ATP-competitive displacement assays [2].

SAR Reference Standard for 3-Methylindazole Kinase Inhibitor Optimization Programs

In medicinal chemistry programs targeting ALK2 or related kinases, this compound serves as a reference standard for the 3-methylindazole-pyridine-amino alcohol chemotype. The defined (R)-stereochemistry and the presence of the 3-methyl substituent enable systematic SAR studies comparing this scaffold with des-methyl, 3-methylthio (CAS 1613638-92-8), and other 5-substituted indazole analogs [1]. This application directly leverages the structural differentiation evidence from Section 3 regarding the critical role of the 3-methyl group in kinase target selectivity.

Application
Selection Property
Validation Focus
FOP mutant ACVR1 cell models
ALK2-selective inhibition profile
SMAD1/5/8 phosphorylation and BMP readouts
DIPG target engagement studies
Brain-penetrant physicochemical profile
ALK2 target engagement in DIPG models
BMP receptor selectivity profiling
Scaffold-class selectivity over ALK3/6
ALK2-dependent vs pan-BMP phenotypes
3-methylindazole SAR reference
Defined (R)-stereochemistry and 3-methyl group
Scaffold comparison and kinase selectivity SAR
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